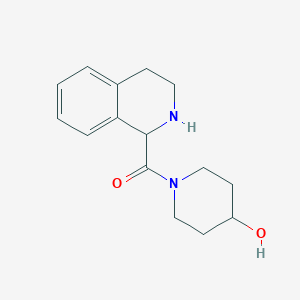![molecular formula C15H20N2O3 B7588652 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid, also known as ABP, is a chemical compound that has been widely studied for its potential therapeutic applications. ABP belongs to the class of piperidine derivatives and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of pro-inflammatory mediators, while PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and cytokines. Additionally, 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has been shown to induce apoptosis in cancer cells and inhibit their proliferation. 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has also been shown to regulate glucose and lipid metabolism, making it a potential candidate for the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has several advantages for lab experiments, including its high purity and stability. Additionally, 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has been shown to exhibit a range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid. One area of interest is the development of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid analogs with improved pharmacological properties. Additionally, the potential use of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid for the treatment of metabolic disorders, such as diabetes and obesity, warrants further investigation. Finally, the potential use of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid as a chemotherapeutic agent for the treatment of cancer is an area of active research.
Synthesis Methods
The synthesis of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid involves a multi-step process that includes the reaction of 2-aminobenzoic acid with 1-bromo-3-chloropropane to form 1-(2-aminobenzoyl)-3-chloropropane. This intermediate is then reacted with piperidine to form 3-[1-(2-aminobenzoyl)piperidin-3-yl]propanoic acid. This method has been optimized to produce high yields of 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid with high purity.
Scientific Research Applications
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
3-[1-(2-aminobenzoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c16-13-6-2-1-5-12(13)15(20)17-9-3-4-11(10-17)7-8-14(18)19/h1-2,5-6,11H,3-4,7-10,16H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTMUYAYXBIGFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(3-Methoxy-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588571.png)
![3-[[2-(2,3-dihydro-1H-inden-5-yl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588578.png)
![3-[[2-(3,4-Dichlorophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588583.png)
![2-[Isoquinoline-1-carbonyl(methyl)amino]acetic acid](/img/structure/B7588588.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine](/img/structure/B7588592.png)
![1-(2-bromophenyl)-N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7588602.png)
![2-hydroxy-3-methyl-N-[3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B7588603.png)

![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
![3-[1-[(E)-3-phenylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588665.png)
![3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588678.png)